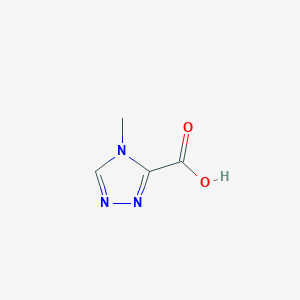

4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

Description

4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for synthesizing derivatives with diverse biological activities.

Properties

IUPAC Name |

4-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-2-5-6-3(7)4(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDMYHWYTOQKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,2,4-triazole-3-thiol with ethyl bromoacetate, which yields ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be hydrolyzed to produce the desired carboxylic acid.

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between esters and amines, producing 1,2,4-triazole-3-carboxamides, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is utilized as a precursor for synthesizing various derivatives. It plays a crucial role in the development of new materials and compounds with specific properties.

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Reaction with oxidizing agents (e.g., H₂O₂) | Sulfoxides, sulfones |

| Reduction | Use of reducing agents (e.g., LiAlH₄) | Amines, reduced forms |

| Substitution | Nucleophilic substitution with alkyl halides | Substituted triazoles |

Biological Applications

The compound is also important in biological research. It has been studied for its potential as an enzyme inhibitor and in protein interaction studies. Its mechanism of action involves binding to specific molecular targets through hydrogen bonding and hydrophobic interactions.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes critical in metabolic pathways. This inhibition can be leveraged to develop therapeutic agents targeting diseases related to enzyme dysfunction.

Industrial Applications

In industry, this compound is used in the production of agrochemicals and corrosion inhibitors. Its effectiveness as a corrosion inhibitor has been demonstrated in studies involving mild steel in acidic environments.

Case Study: Corrosion Inhibition

A study by Mehmet et al. (2017) highlighted the use of 4-Methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in sulfuric acid solutions. The results showed significant reduction in corrosion rates when the compound was applied.

Mechanism of Action

The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-triazole-3-carboxylic acid derivatives are heavily influenced by substituents on the triazole ring and the carboxylic acid moiety. Below is a detailed comparison with key analogs:

Impact of Carboxylic Acid Modifications

rac-(1R,2S)-2-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid

4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

Data Tables: Structural and Functional Comparison

Biological Activity

4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is known for its multidirectional biological activity. Compounds in this family have been reported to exhibit various pharmacological effects including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibition of tumor cell proliferation.

- Anti-inflammatory : Reduction of inflammatory responses.

- Antiviral : Activity against viral infections.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. For example:

- Inhibition of Ergosterol Biosynthesis : This mechanism is crucial for the antifungal activity observed in triazoles. By inhibiting ergosterol synthesis, these compounds disrupt fungal cell membrane integrity .

- Interaction with DNA Gyrase : Some derivatives have shown to inhibit bacterial DNA gyrase, a vital enzyme for bacterial replication .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various 1,2,4-triazole derivatives against different bacterial strains. The results indicated that compounds with a carboxylic acid moiety exhibited significant antibacterial activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 8 µg/mL |

| This compound | P. aeruginosa | 12 µg/mL |

These findings suggest that the compound has potential as an effective antibacterial agent .

Anticancer Activity

Research into the anticancer properties of triazole derivatives has revealed promising results. A recent study assessed the antiproliferative effects of several triazole compounds on leukemia cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Acute Lymphoblastic Leukemia (ALL) | 15 µM |

| This compound | Chronic Myeloid Leukemia (CML) | 20 µM |

The compound demonstrated significant cytotoxic effects on both cell lines after 72 hours of exposure .

Study on Anti-inflammatory Effects

In a study aimed at evaluating anti-inflammatory properties, peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µg/mL) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

|---|---|---|

| Control | 250 | 150 |

| 10 | 200 | 120 |

| 50 | 150 | 80 |

This suggests that the compound may be beneficial in managing inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols. For example, ethyl β-N-boc-oxalamidrazone is synthesized from thiooxamic acid ethyl ester, followed by preparation of ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid. Potassium tert-butoxide is then used to generate carboxamide derivatives (e.g., compounds 4a-n). Modifications like salt formation (e.g., with organic/inorganic bases) or thioacetic acid derivatives can be achieved by reacting intermediates with monochloroacetic acid in alkaline conditions .

Q. What spectroscopic and analytical methods are used to characterize this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H and ¹³C) are standard for structural elucidation. For example, methyl ester derivatives are confirmed via melting point analysis (196–199°C) and SMILES-based computational validation . Purity is assessed using HPLC, and crystallographic tools like ORTEP-3 aid in 3D structural visualization .

Q. What are common structural modifications to enhance pharmacological properties?

Carboxamide derivatives (e.g., 4e and 4m) show improved anticancer activity due to enhanced hydrogen bonding with targets like EGFR and CDK-4. Salts formed with theophylline or inorganic bases improve solubility and stability, while thioacetic acid derivatives expand bioactivity profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Variables include solvent polarity (e.g., aqueous vs. organic media), alkali concentration (for thioacetic acid synthesis), and temperature control during cyclization. Automated flash chromatography and stoichiometric adjustments (e.g., 2:1 molar ratio of NaOH in thioacetic acid synthesis) enhance purity and yield .

Q. How is the anticancer potential of derivatives evaluated methodologically?

Cytotoxicity is assessed via MTT assays using cell lines like A-549 (lung), HCT-116 (colorectal), and PANC-1 (pancreatic cancer). IC50 values are compared to standards like doxorubicin. Molecular docking against EGFR (PDB: 6LUD) and CDK-4 (PDB: 7SJ3) predicts binding affinity, with Gibbs free energy (ΔG) and ligand efficiency metrics guiding SAR studies .

Q. How can contradictory biological activity data be resolved?

Discrepancies in cytotoxicity or binding affinity often arise from structural variations (e.g., substituent position on the triazole ring). Systematic SAR analysis, paired with in vitro/in silico correlation (e.g., docking scores vs. IC50), identifies critical functional groups. For example, 4e and 4m derivatives show superior inhibitory action due to optimal hydrophobic interactions .

Q. What computational strategies predict target interactions for triazole derivatives?

Molecular docking (AutoDock, Schrödinger Suite) evaluates binding modes to kinase domains. Fluorescence polarization (FP) assays quantify affinity for CDK2/cyclin A and CDK4/cyclin D. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. How are solubility and stability challenges addressed in formulation?

Salt formation (e.g., hydrochlorides or theophylline complexes) improves aqueous solubility. Derivatization with methyl esters or carboxamides enhances metabolic stability. Accelerated stability studies under varied pH and temperature conditions guide storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.